molecular formula C19H23ClN4O B6014965 2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6014965
M. Wt: 358.9 g/mol
InChI Key: ZGFXZQBITPDURW-UHFFFAOYSA-N
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Description

2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex heterocyclic compound It features a spirocyclic structure, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction.

    Spirocyclic Ring Formation: The final step involves the formation of the spirocyclic ring through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for studying biological processes and pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and exhibit diverse biological activities.

    Dipyridylpyrrole N-oxide Ligands: These ligands have a similar pyrrole structure and are used in catalysis and other applications.

Uniqueness

2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is unique due to its spirocyclic structure, which imparts stability and distinct reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-22-9-3-7-19(18(22)25)8-11-23(14-19)13-16-4-2-10-24(16)17-6-5-15(20)12-21-17/h2,4-6,10,12H,3,7-9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXZQBITPDURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC=CN3C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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